

# An In-depth Technical Guide to 1-bromo-2-chloro-4-methylbenzene

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## Compound of Interest

Compound Name: 4-Bromo-3-chlorotoluene

Cat. No.: B1266831

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-chloro-4-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug discovery.

## Chemical Identity and Physicochemical Properties

1-bromo-2-chloro-4-methylbenzene is a substituted toluene derivative featuring bromine, chlorine, and methyl groups on the benzene ring. The specific arrangement of these substituents dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties of 1-bromo-2-chloro-4-methylbenzene

Property	Value	Citation(s)
IUPAC Name	1-bromo-2-chloro-4-methylbenzene	[1]
Synonyms	4-Bromo-3-chlorotoluene	[2]
CAS Number	6627-51-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrCl	[1][3]
Molecular Weight	205.48 g/mol	[3]
Physical Form	Liquid or solid	[1][2]
Appearance	Colorless to light yellow	[2]
Boiling Point	~243 °C	[2]
Melting Point	~ -3 °C	[2]
Density	~1.54 g/cm <sup>3</sup>	[2]
InChI Key	SDTULEXOSNNGAW-UHFFFAOYSA-N	[1]
Solubility	Soluble in hydrocarbon solvents, slightly soluble in alcohol solvents.	[2]

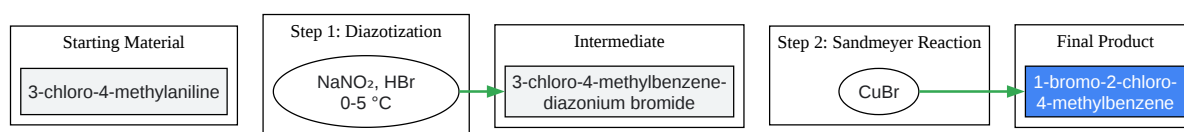
## Synthesis and Experimental Protocols

The synthesis of 1-bromo-2-chloro-4-methylbenzene is not widely reported in the literature. However, a highly plausible and effective method is the Sandmeyer reaction, a well-established process for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[4] The logical starting material for this synthesis is 3-chloro-4-methylaniline.

### Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis involves two main steps:

- **Diazotization:** 3-chloro-4-methylaniline is treated with a nitrous acid source (e.g., sodium nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures to form the corresponding diazonium salt.
- **Sandmeyer Reaction:** The diazonium salt is then reacted with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom to yield the final product.



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Caption: Plausible synthetic pathway for 1-bromo-2-chloro-4-methylbenzene.

## Detailed Experimental Protocol (Adapted from a similar synthesis)[4]

Materials:

- 3-chloro-4-methylaniline
- 48% Hydrobromic acid (HBr)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Copper(I) bromide (CuBr)
- Ice
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Diazotization:
  - In a reaction vessel equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 3-chloro-4-methylaniline (1.0 equivalent) to a stirred solution of 48% hydrobromic acid.
  - Maintain the temperature below 5 °C and add a solution of sodium nitrite (1.05 equivalents) in water dropwise. The rate of addition should be controlled to keep the temperature from rising.
  - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
- Sandmeyer Reaction:
  - In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1 equivalents) in hydrobromic acid.
  - Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen gas evolution will be observed. The addition rate should be managed to control the effervescence.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume).
  - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-2-chloro-4-methylbenzene.

## Spectroscopic Data and Characterization

As of this writing, detailed experimental spectroscopic data for 1-bromo-2-chloro-4-methylbenzene is not readily available in public databases. However, data for the closely related isomer, 1-bromo-4-chloro-2-methylbenzene (CAS 14495-51-3), is available and can provide a reasonable approximation of the expected spectral characteristics.<sup>[5][6]</sup> It is crucial for researchers to obtain and verify the data for their own synthesized material.

Table 2: <sup>1</sup>H NMR Data for 1-bromo-4-chloro-2-methylbenzene (Isomer of the Target Compound)  
<sup>[6]</sup>

Assignment	Chemical Shift (ppm)	Multiplicity	Solvent
Ar-H	7.378	d	CDCl <sub>3</sub>
Ar-H	7.159	d	CDCl <sub>3</sub>
Ar-H	6.975	dd	CDCl <sub>3</sub>
-CH <sub>3</sub>	2.321	s	CDCl <sub>3</sub>

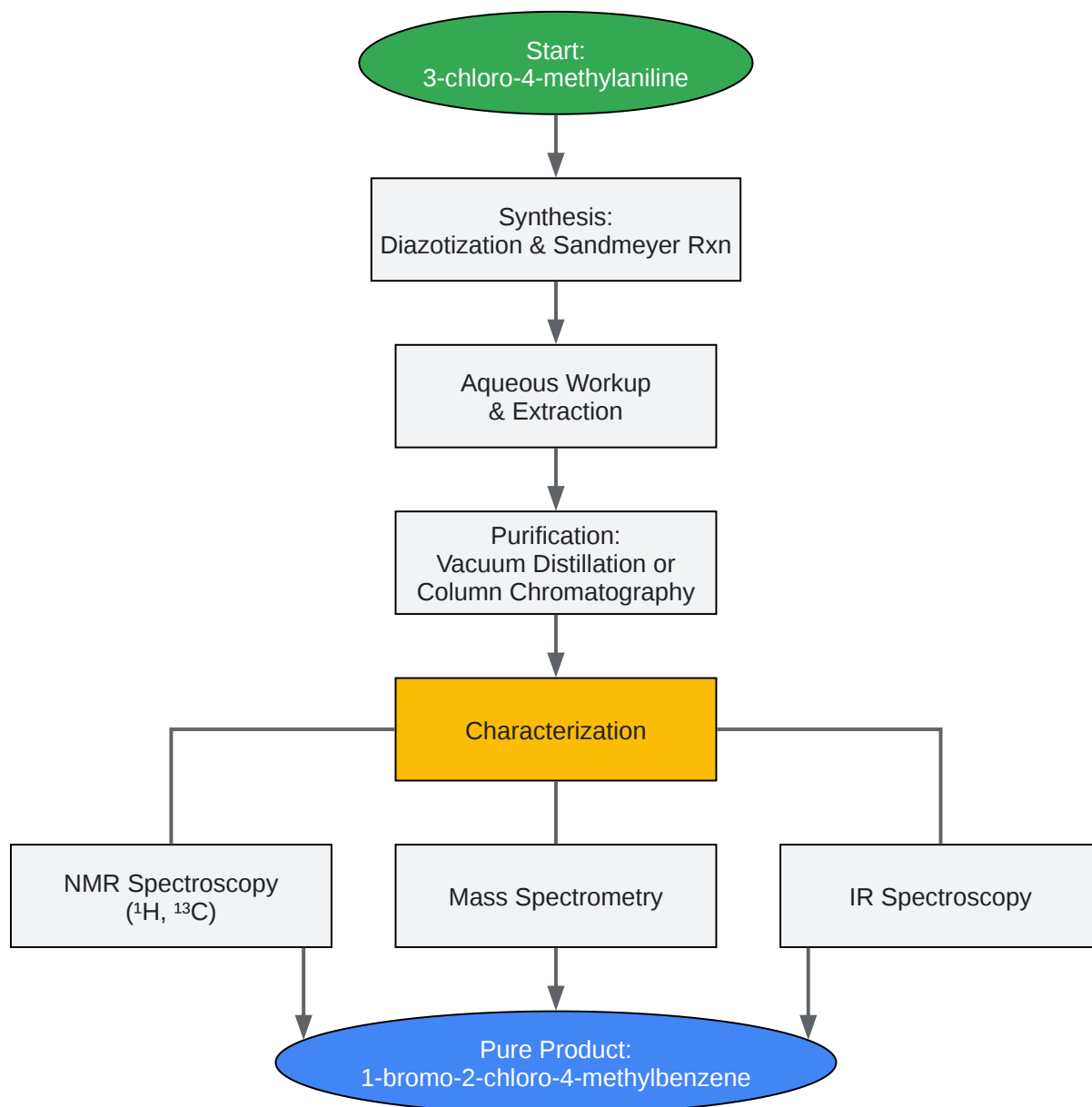
Note: For 1-bromo-2-chloro-4-methylbenzene, three distinct aromatic proton signals and one methyl singlet would also be expected, but their chemical shifts and coupling constants would differ due to the different substituent positions.

Table 3: Other Spectroscopic Data for 1-bromo-4-chloro-2-methylbenzene (Isomer)

Spectrum Type	Key Features	Citation(s)
<sup>13</sup> C NMR	Expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the methyl carbon.	[5]
MS	Molecular ion peaks showing a characteristic isotopic pattern for one bromine and one chlorine atom (M+, M+2, M+4). The nominal M+ peak would be at m/z 204.	[5]
IR	Expected to show C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-X (C-Br, C-Cl) stretching vibrations.	[6]

## General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 1-bromo-2-chloro-4-methylbenzene.



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Caption: General workflow for synthesis and characterization.

## Reactivity and Applications in Drug Development

Halogenated aromatic compounds like 1-bromo-2-chloro-4-methylbenzene are valuable intermediates in drug discovery due to their versatile reactivity. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions.

- **Cross-Coupling Reactions:** The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This differential reactivity enables sequential modifications, allowing for the introduction of different functional groups at the 1- and 2-positions.
- **Grignard/Organolithium Formation:** The C-Br bond can be selectively converted into a Grignard reagent or an organolithium species, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

## Role in Medicinal Chemistry

While there are no specific drugs publicly listed as being synthesized directly from 1-bromo-2-chloro-4-methylbenzene, its structural motifs are relevant to medicinal chemistry. Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as:

- **Lipophilicity:** Affecting membrane permeability and oral absorption.
- **Metabolic Stability:** Blocking sites of metabolism to increase the drug's half-life.
- **Binding Affinity:** Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.<sup>[7]</sup>

For example, structurally related polyhalogenated benzene derivatives serve as key intermediates in the synthesis of complex molecules like Brilanestrant, a selective estrogen receptor degrader (SERD) for the treatment of breast cancer.<sup>[7]</sup> The strategic placement of halogens in these intermediates is crucial for building the final pharmacologically active compound. Therefore, 1-bromo-2-chloro-4-methylbenzene represents a valuable starting point for the synthesis of novel, complex molecules with potential therapeutic applications.<sup>[8]</sup>



## Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity of 1-bromo-2-chloro-4-methylbenzene or its involvement in any signaling pathways. Its primary value lies in its role as a synthetic intermediate rather than as a biologically active agent itself. Researchers using this compound would typically be doing so to construct larger, more complex molecules which would then be evaluated for their pharmacological effects.

## Safety Information

1-bromo-2-chloro-4-methylbenzene is an irritant.[1][2] It is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.[2]

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